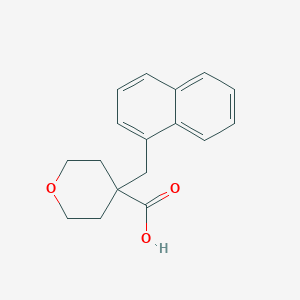

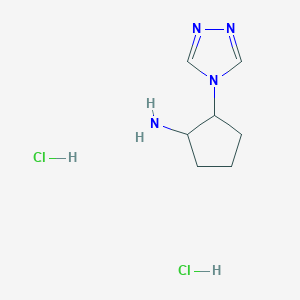

![molecular formula C34H30O9 B12308972 2-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chroman-4-one](/img/structure/B12308972.png)

2-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chroman-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sophoraflavanon H ist eine pränylierte Flavonoidverbindung, die aus den Wurzeln von Sophora moorcroftiana isoliert wurde, einer Pflanze aus der Familie der Fabaceae . Diese Verbindung ist bekannt für ihre vielfältigen biologischen Aktivitäten und war Gegenstand zahlreicher wissenschaftlicher Studien aufgrund ihrer potenziellen therapeutischen Anwendungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Sophoraflavanon H kann durch verschiedene chemische Reaktionen synthetisiert werden, die Flavonoidvorläufer umfassen. Eine gängige Methode beinhaltet die Pränylierung von Flavanonen unter Verwendung von Prenylbromid in Gegenwart einer Base wie Kaliumcarbonat . Die Reaktion erfolgt typischerweise in einem organischen Lösungsmittel wie Aceton oder Ethanol unter Rückflussbedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Sophoraflavanon H beinhaltet die Extraktion der Verbindung aus den Wurzeln von Sophora moorcroftiana. Der Extraktionsprozess beinhaltet das Trocknen und Mahlen des Pflanzenmaterials, gefolgt von der Lösungsmittelextraktion unter Verwendung von Methanol oder Ethanol . Der Extrakt wird dann unter Verwendung chromatographischer Techniken gereinigt, um Sophoraflavanon H zu isolieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

Sophoraflavanon H unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem wässrigen Medium unter sauren Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol unter milden Bedingungen.

Substitution: Acylchloride in Gegenwart einer Base wie Pyridin oder Triethylamin.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Chinonen und anderen oxidierten Derivaten.

Reduktion: Bildung von reduzierten Flavonoidderivaten mit veränderten funktionellen Gruppen.

Substitution: Bildung von acylierten oder alkylierten Flavonoidderivaten.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Flavonoide verwendet.

Biologie: Zeigt signifikante antibakterielle, antifungale und antivirale Aktivitäten.

Medizin: Wird auf seine entzündungshemmenden, krebshemmenden und antioxidativen Eigenschaften untersucht.

Industrie: Potenzieller Einsatz bei der Entwicklung natürlicher Konservierungsstoffe und Kosmetikprodukten.

Wirkmechanismus

Sophoraflavanon H übt seine biologischen Wirkungen über verschiedene molekulare Mechanismen aus:

Antibakterielle Aktivität: Hemmt das bakterielle Wachstum, indem es die Integrität der Zellmembran stört und in essentielle bakterielle Enzyme eingreift.

Entzündungshemmende Aktivität: Moduliert entzündungshemmende Signalwege, indem es die Produktion von pro-inflammatorischen Zytokinen und Enzymen wie Cyclooxygenase hemmt.

Krebshemmende Aktivität: Induziert Apoptose in Krebszellen, indem es Caspasen aktiviert und die mitochondriale Funktion stört.

Analyse Chemischer Reaktionen

Types of Reactions

Sophoraflavanone H undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol under mild conditions.

Substitution: Acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a precursor for the synthesis of other bioactive flavonoids.

Biology: Exhibits significant antibacterial, antifungal, and antiviral activities.

Medicine: Investigated for its anti-inflammatory, anticancer, and antioxidant properties.

Industry: Potential use in the development of natural preservatives and cosmetic products.

Wirkmechanismus

Sophoraflavanone H exerts its biological effects through various molecular mechanisms:

Antibacterial Activity: Inhibits bacterial growth by disrupting cell membrane integrity and interfering with essential bacterial enzymes.

Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sophoraflavanon G: Ein weiteres pränyliertes Flavonoid mit ähnlichen biologischen Aktivitäten.

Kurarinon: Ein Flavonoid mit starken antibakteriellen und krebshemmenden Eigenschaften.

Kushenol A und I: Pränylierte Flavonoide mit östrogener Aktivität.

Einzigartigkeit

Sophoraflavanon H ist einzigartig aufgrund seines spezifischen Pränylierungsmusters und des Vorhandenseins mehrerer Hydroxylgruppen, die zu seinen vielfältigen biologischen Aktivitäten beitragen . Seine Fähigkeit, verschiedene molekulare Signalwege zu modulieren, macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

2-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30O9/c1-16(2)3-8-22-25(38)13-27(40)32-28(41)15-29(43-34(22)32)23-12-24-30(14-26(23)39)42-33(17-4-6-19(35)7-5-17)31(24)18-9-20(36)11-21(37)10-18/h3-7,9-14,29,31,33,35-40H,8,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERWTIGGXDMTNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)OC(C4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12308913.png)

![2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B12308926.png)

![N'-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide](/img/structure/B12308934.png)

![1-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B12308937.png)

![2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12308948.png)

![rac-tert-butyl N-[(1R,3S)-3-(sulfamoylmethyl)cyclopentyl]carbamate, cis](/img/structure/B12308962.png)

![3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B12308970.png)

![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol](/img/structure/B12308980.png)